Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate

Catalog No.
S15790044
CAS No.
63935-23-9
M.F
C12H11Cl3O2
M. Wt
293.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-...

CAS Number

63935-23-9

Product Name

Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate

IUPAC Name

ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate

Molecular Formula

C12H11Cl3O2

Molecular Weight

293.6 g/mol

InChI

InChI=1S/C12H11Cl3O2/c1-2-17-10(16)11(7-12(11,14)15)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3

InChI Key

CMWZDSNLGMBQDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1(Cl)Cl)C2=CC=C(C=C2)Cl

Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopropane structure and the presence of two chlorine atoms and an ethyl ester group. Its molecular formula is C12H12Cl2O2C_{12}H_{12}Cl_2O_2, and it features a cyclopropane ring substituted with a 4-chlorophenyl group and carboxylate functionality. The compound is of interest in various fields, including medicinal chemistry and agricultural sciences, due to its potential biological activities and applications.

Typical for compounds containing electrophilic centers:

  • Nucleophilic Substitution Reactions: The chlorine atoms on the cyclopropane ring can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Ester Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Reduction Reactions: The compound may also participate in reduction reactions, converting the ester to an alcohol.

These reactions highlight the compound's reactivity, making it a versatile intermediate in organic synthesis.

The synthesis of Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate typically involves:

  • Chlorination of Cyclopropane Derivatives: Starting materials such as cyclopropane derivatives are chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Esterification: The resulting dichlorinated cyclopropane is then reacted with ethyl alcohol in the presence of an acid catalyst to form the ester.
  • Purification: The final product is purified through methods such as distillation or recrystallization to obtain high purity suitable for research or industrial applications.

Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate has potential applications in:

  • Agricultural Chemistry: As a pesticide or herbicide due to its biological activity against pests.
  • Pharmaceuticals: As a precursor for synthesizing bioactive compounds with therapeutic properties.
  • Research: In chemical synthesis and material science as a building block for more complex molecules.

Interaction studies involving Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential effects on target organisms. Research has indicated that compounds with similar structures may exhibit synergistic effects when combined with other active ingredients in agricultural formulations.

Several compounds share structural similarities with Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylateC9H12Cl2O4C_9H_{12}Cl_2O_4Contains two ester groups instead of one; more reactive due to additional carboxylic functionalities.
Cyclopropane-1,1-dicarboxylic acidC5H6O4C_5H_6O_4Lacks chlorine atoms; presents different reactivity and applications as an acid rather than an ester.
Dimethyl 1,1-cyclopropanedicarboxylateC7H10O4C_7H_{10}O_4Similar structure but utilizes methyl esters; affects physical and chemical properties differently.

Uniqueness

Ethyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate stands out due to its specific substitution pattern and the presence of both chlorine atoms and an ethoxy group. This unique combination enhances its reactivity compared to non-chlorinated analogs and opens avenues for diverse applications in organic synthesis and agrochemistry.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

291.982463 g/mol

Monoisotopic Mass

291.982463 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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